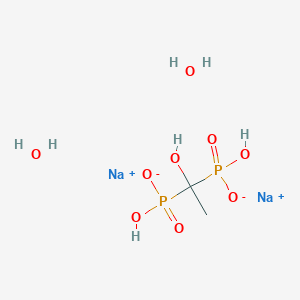
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate, also known as sodium etidronate, is a bisphosphonate compound. It is widely used in various industrial and medical applications due to its ability to inhibit the formation of calcium phosphate crystals. This compound is particularly effective in preventing scale formation and corrosion in water systems and is also used in the treatment of bone diseases such as osteoporosis and Paget’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate can be synthesized through the reaction of phosphorus trichloride with acetic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization and filtration processes to obtain the dihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form different phosphonate compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonates, which have applications in different industrial processes .
Wissenschaftliche Forschungsanwendungen
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and scale inhibitor in water treatment processes.
Biology: The compound is studied for its effects on bone metabolism and its potential use in treating bone diseases.
Medicine: It is used in the treatment of osteoporosis and Paget’s disease due to its ability to inhibit bone resorption.
Wirkmechanismus
The mechanism of action of sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate involves its ability to bind to calcium ions, preventing the formation of calcium phosphate crystals. This binding inhibits the crystallization process, making it effective in preventing scale formation and bone resorption. The compound targets the hydroxyapatite crystals in bones, reducing their dissolution and thus preventing bone loss .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etidronic Acid: Similar in structure and function, used in bone disease treatment and water treatment.
Clodronic Acid: Another bisphosphonate with similar applications in bone disease treatment.
Pamidronic Acid: Used in the treatment of bone diseases and has similar chemical properties.
Uniqueness
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate is unique due to its high solubility in water and its effectiveness in preventing both scale formation and bone resorption. Its ability to bind strongly to calcium ions makes it particularly useful in various industrial and medical applications .
Eigenschaften
Molekularformel |
C2H10Na2O9P2 |
|---|---|
Molekulargewicht |
286.02 g/mol |
IUPAC-Name |
disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate;dihydrate |
InChI |
InChI=1S/C2H8O7P2.2Na.2H2O/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;2*1H2/q;2*+1;;/p-2 |
InChI-Schlüssel |
XOEZCZPMTZEGIQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)









